molecular formula C15H22ClNO2 B023487 Naxagolide hydrochloride CAS No. 99705-65-4

Naxagolide hydrochloride

Cat. No. B023487
CAS RN: 99705-65-4
M. Wt: 283.79 g/mol
InChI Key: NNEACMQMRLNNIL-CTHHTMFSSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Naxagolide hydrochloride often involves reactions of acyl chlorides with hydroxylamine hydrochloride and NaHCO3 to generate corresponding hydroxamic acid products. This method, applied in a solvent like ethyl acetate and water at room temperature, offers a simple and efficient way to synthesize a wide range of hydroxamic acids, which could be analogous to the synthesis pathway of Naxagolide hydrochloride, given its hydrochloride component (Gao et al., 2013).

Molecular Structure Analysis

The molecular structure of hydroxamic acids, closely related to Naxagolide hydrochloride in its potential functional group characteristics, shows that these compounds typically coordinate a variety of transition metal ions. Analysis of X-ray crystallographic data provides insight into the dominant resonance structures of the coordinated ligands, offering a foundation for understanding the molecular geometry and electronic structure of Naxagolide hydrochloride (Codd, 2008).

Chemical Reactions and Properties

Hydroxamic acids, which Naxagolide hydrochloride may structurally resemble, are involved in various chemical reactions, displaying antineoplastic and antimicrobial activities. These compounds covalently bind to zinc(II) ions in the active sites of matrix metalloproteinases, inhibiting their action and affecting processes like angiogenesis and tumor growth. This behavior highlights the potential reactivity and chemical properties of Naxagolide hydrochloride in biological systems (Hydroxamic Acids, 2020).

Physical Properties Analysis

Physical properties, including thermal stability and solubility, of compounds similar to Naxagolide hydrochloride, can be significantly influenced by their molecular structure. For example, the presence of hydroxamic acids in polymers has been shown to increase thermal stability and chain regularity, suggesting that Naxagolide hydrochloride may also exhibit distinct physical properties conducive to its stability and application in various conditions (Hou et al., 2006).

Chemical Properties Analysis

The chemical properties of Naxagolide hydrochloride can be deduced by examining the reactivity and interaction of similar hydrochloride compounds. For instance, the synthesis and structural characterization of sodium hexakis(chlorosulphato)-iridate and palladate indicate specific reactivity patterns and coordination chemistry that may parallel those of Naxagolide hydrochloride, highlighting its potential for forming complex ions and participating in diverse chemical reactions (Zaidi et al., 1986).

Scientific Research Applications

Nanoparticle Technology in Chemotherapy

Naxagolide hydrochloride's role in nanoparticle technology is significant in chemotherapy. Nanoparticle formulations, like albumin-bound paclitaxel, offer a more targeted delivery of chemotherapeutic agents to tumors, potentially reducing toxicities associated with solvent-based formulations. This approach has shown improved efficacy and safety in metastatic breast cancer and is being explored for other solid tumors (Hawkins, Soon-Shiong, & Desai, 2008).

Applications in Ophthalmology

Naxagolide hydrochloride is being investigated for its use in ophthalmology. Studies have focused on developing NTX in situ ocular films to enhance chemical stability and improve ocular tolerability for conditions like impaired corneal wound healing and severe dry eye (Abdelkader, Pierscionek, & Alany, 2014).

Cardiac Applications

In the field of cardiology, dopexamine hydrochloride, a derivative of naxagolide, has been studied for its potential in acute cardiac insufficiency management. Its properties include stimulating beta 2-adrenoceptors, reducing afterload, and increasing renal blood flow without stimulating vascular alpha-adrenoceptors. These features may make it beneficial in treating conditions like congestive heart failure and low cardiac output states (Smith & O'Connor, 1988).

Environmental and Toxicity Studies

Research has also been conducted on the environmental impacts and toxicity of various isomers related to naxagolide hydrochloride. For example, studies on hexachlorocyclohexane (HCH) isomers, including lindane, have focused on their global transport, environmental fate, and potential health impacts, such as neurotoxicity and endocrine disruption (Willett, Ulrich, & Hites, 1998).

Safety And Hazards

Naxagolide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEACMQMRLNNIL-CTHHTMFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60244221
Record name Naxagolide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60244221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naxagolide hydrochloride

CAS RN

99705-65-4
Record name Naxagolide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99705-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naxagolide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naxagolide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60244221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAXAGOLIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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